RN-1 (hydrochloride)
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18/h2-10,21-22,24H,11-17H2,1H3/t21-,22+/m1/s1 |
InChI Key |
YAMSXCOVJUUMCT-YADHBBJMSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Contextualizing Rn 1 Hydrochloride Within Contemporary Chemical Biology Research
Historical Trajectory of RN-1 (hydrochloride) Discovery and Development in Research
The development of RN-1 (hydrochloride) is part of a broader effort to create more potent and selective inhibitors for lysine-specific demethylase 1 (LSD1). nih.govnih.gov LSD1, an enzyme known to be a repressor of γ-globin gene expression, was identified as a therapeutic target for hemoglobinopathies like sickle cell disease (SCD). nih.govnih.gov Early research utilized existing compounds, such as the monoamine oxidase inhibitor tranylcypromine (B92988) (TCP), which also showed activity against LSD1. nih.govnih.gov
Driven by the need for a more powerful tool, RN-1 was developed as a derivative of TCP with significantly enhanced potency. nih.govnih.gov Foundational research published around 2012 established RN-1 as a brain-penetrant LSD1 inhibitor capable of blocking memory consolidation in mice, highlighting its potential for neuroscience research. caymanchem.comapexbt.com Subsequent studies, notably a 2015 publication in the journal Blood, detailed its efficacy in inducing fetal hemoglobin in a mouse model of sickle cell disease, firmly establishing its role as a valuable chemical probe in hematology research. nih.govnih.govcaymanchem.com These key studies marked the trajectory of RN-1 from a novel compound to a validated research tool for specific biological questions.
Academic Significance and Research Niche of RN-1 (hydrochloride)
The academic significance of RN-1 (hydrochloride) lies in its function as a potent, irreversible, and highly selective inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1). caymanchem.commedchemexpress.comtocris.com Its research niche is defined by this selectivity, which allows scientists to dissect the specific roles of LSD1 in various biological contexts with greater precision than was possible with less specific inhibitors like tranylcypromine. nih.govnih.gov
RN-1 exhibits an IC50 (half-maximal inhibitory concentration) for LSD1 of approximately 70 nM. caymanchem.commedchemexpress.comtocris.com Its selectivity is a key feature; it is significantly less effective against the structurally related enzymes MAO-A and MAO-B, with IC50 values of 0.51 µM and approximately 2.8 µM, respectively. caymanchem.comtocris.com This biochemical profile makes RN-1 a preferred tool for studies where distinguishing the activity of LSD1 from that of monoamine oxidases is critical.
The compound's ability to cross the blood-brain barrier has opened avenues for in vivo studies in neuroscience, particularly in research on memory and cognition. caymanchem.comapexbt.com Furthermore, its demonstrated ability to induce fetal hemoglobin expression has made it a significant compound in the study of potential therapeutic strategies for sickle cell disease. nih.govnih.gov Research has also explored its cytotoxic effects in ovarian cancer cell lines, pointing to its utility in oncological research. caymanchem.comapexbt.com
Table 1: Inhibitory Profile of RN-1
| Target Enzyme | IC50 Value | Reference |
|---|---|---|
| Lysine-Specific Demethylase 1 (LSD1) | 70 nM | caymanchem.commedchemexpress.comtocris.com |
| Monoamine Oxidase-A (MAO-A) | 0.51 µM | caymanchem.comtocris.com |
| Monoamine Oxidase-B (MAO-B) | ~2.8 µM | caymanchem.comtocris.com |
Advanced Chemical and Synthetic Research of Rn 1 Hydrochloride
Retrosynthetic Analysis and Novel Synthetic Routes for RN-1 (hydrochloride)
A plausible retrosynthetic analysis of RN-1 (hydrochloride) suggests that the molecule can be disconnected at the amide bond, yielding 1-methylpiperazine (B117243) and a carboxylic acid derivative. This key carboxylic acid intermediate can be further simplified by disconnecting the bond between the cyclopropylamine (B47189) nitrogen and the adjacent carbonyl group, leading to the crucial chiral intermediate, (1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine, and a two-carbon electrophile.
The synthesis of the core trans-2-arylcyclopropylamine structure is a key challenge. One novel approach for the synthesis of similar cyclopropylamine derivatives involves a photocatalytic intermolecular bromonitroalkylation of styrenes. In this method, bromonitromethane (B42901) serves as a source for both the nitroalkyl group and bromine, which adds across the double bond of a styrene (B11656) precursor. Subsequent cyclization of the resulting bromonitroalkylated adduct can afford the nitrocyclopropane, which can then be reduced to the corresponding cyclopropylamine, a key precursor for LSD1 inhibitors. nih.govrsc.org
Another synthetic strategy for a related class of compounds, styrenylcyclopropylamine LSD1 inhibitors, has been described. nih.gov This suggests that the synthesis of RN-1 could potentially be achieved through the reductive amination of a suitable ketone with the (1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine intermediate.
A general synthetic scheme for the core trans-cyclopropylamine structure can be outlined as follows:
| Step | Reaction | Reagents and Conditions |
| 1 | Styrene Derivative Formation | Wittig or Horner-Wadsworth-Emmons reaction on 4-(benzyloxy)benzaldehyde. |
| 2 | Cyclopropanation | Simmons-Smith reaction or transition-metal catalyzed cyclopropanation of the styrene derivative. |
| 3 | Introduction of Amino Group | Curtius, Hofmann, or Schmidt rearrangement of a corresponding cyclopropanecarboxylic acid. |
| 4 | Amide Coupling | Coupling of the resulting cyclopropylamine with an activated carboxylic acid derivative of 1-methylpiperazine. |
Stereochemical Considerations in RN-1 (hydrochloride) Synthesis Research
The biological activity of RN-1 is intrinsically linked to its specific stereochemistry, particularly the trans configuration of the substituents on the cyclopropane (B1198618) ring and the absolute stereochemistry at the two stereocenters, (1R,2S). The synthesis of oligopyrrolidines with a 2,5-trans-substituted pattern highlights the general importance of controlling stereochemistry in molecules designed to interact with biological targets. nih.gov
During the synthesis of RN-1, controlling the stereochemistry of the cyclopropane ring is a critical step. Diastereoselective cyclopropanation reactions are often employed to favor the formation of the trans isomer over the cis isomer. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio. For instance, in the synthesis of related styrenylcyclopropylamine inhibitors, a single unknown diastereomer was isolated, underscoring the stereochemical challenges. nih.gov
The synthesis must also ensure the correct absolute stereochemistry, (1R,2S). This can be achieved by using a chiral starting material, employing a chiral catalyst, or through resolution of a racemic mixture. The synthesis of related compounds has utilized stereoselective methods to achieve the desired enantiopurity.
Research into Alternative Salt Forms for Enhanced Research Utility (e.g., solubility for in vitro studies)
The hydrochloride salt is a common form for many amine-containing pharmaceuticals, often chosen for its ability to improve aqueous solubility and stability. However, the selection of a salt form is a critical step in drug development and can significantly impact a compound's utility in research and clinical settings. epo.orggoogle.comamericanpharmaceuticalreview.comnih.govnih.govresearchgate.netresearchgate.net The ideal salt form can enhance solubility, dissolution rate, stability, and manufacturability.
For a compound like RN-1, which is used in a variety of research applications from in vitro enzyme assays to in vivo animal studies, having alternative salt forms could be highly beneficial. ashpublications.orgnih.govhaematologica.orgnih.govresearchgate.net For instance, a salt form with higher aqueous solubility would be particularly advantageous for in vitro studies where stock solutions of high concentration are often required. Conversely, a less soluble salt form might be desirable for developing a sustained-release formulation for in vivo studies.
The process of selecting an alternative salt involves screening a variety of pharmaceutically acceptable acids. A tiered approach is often used, evaluating properties such as crystallinity, hygroscopicity, solubility, and stability. nih.gov For RN-1, a basic compound, alternative anionic counterions could be explored.
Table of Potential Alternative Salt Formers for RN-1:
| Salt Former (Acid) | Potential Advantages |
|---|---|
| Mesylate | Often provides good crystallinity and solubility. nih.gov |
| Tosylate | Can form stable, crystalline salts. |
| Maleate | Commonly used to improve solubility. nih.gov |
| Fumarate | Another common choice for enhancing solubility and stability. |
| Citrate | A tribasic acid that can form various salt stoichiometries. nih.gov |
Isotopic Labeling Methodologies for RN-1 (hydrochloride) in Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating the mechanism of action of enzyme inhibitors and for tracking the metabolism of compounds in vivo. For RN-1, an irreversible inhibitor of LSD1, isotopic labeling can provide insights into the covalent modification of the FAD cofactor and can be used to quantify the compound and its metabolites in biological samples. biomedres.usmdpi.comresearchgate.net
Deuterium (B1214612) Labeling: The synthesis of deuterium-labeled RN-1 can be achieved by incorporating deuterium atoms at specific positions in the molecule. For example, using deuterated starting materials in the synthesis of the 1-methylpiperazine or the cyclopropylamine fragments would result in a labeled final product. Deuterium-labeled compounds are valuable as internal standards in mass spectrometry-based quantification assays due to their similar chemical properties to the unlabeled compound but distinct mass. biomedres.usmdpi.comresearchgate.net
Carbon-14 Labeling: Carbon-14 labeling is often used in metabolic studies to track the distribution and fate of a drug candidate in the body. The synthesis of ¹⁴C-labeled RN-1 would likely involve the introduction of a ¹⁴C atom into a key building block, such as the carbonyl group of the amide or a carbon atom in the piperazine (B1678402) or phenyl ring. The synthesis of a ¹⁴C-labeled intermediate, such as ¹⁴C-labeled 1-methylpiperazine, could be a feasible approach.
The choice of labeling position is critical and should be in a metabolically stable part of the molecule to ensure that the label remains with the core structure throughout its metabolic pathway.
Molecular and Cellular Mechanistic Investigations of Rn 1 Hydrochloride
Identification and Validation of Primary Molecular Targets for RN-1 (hydrochloride)
RN-1 (hydrochloride) is a synthetic, cell-permeable small molecule derived from tranylcypromine (B92988). nih.govnih.gov Its primary molecular target has been identified and extensively validated as Lysine-specific demethylase 1 (LSD1), also known as KDM1A. apexbt.comnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) or lysine 9 (H3K9). nih.gov The demethylation of H3K4 is predominantly associated with transcriptional repression, or gene silencing. nih.gov
RN-1 acts as a potent and irreversible inhibitor of LSD1. apexbt.comtocris.com The mechanism of inhibition involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site, which is a characteristic shared with other tranylcypromine-based inhibitors. By targeting and inactivating LSD1, RN-1 effectively prevents the demethylation of histone substrates, leading to significant downstream effects on gene expression.
While RN-1 does not target classical cell-surface receptors, its interaction with the enzyme LSD1 can be characterized by its high binding affinity and specificity. The compound binds within the active site of the LSD1 enzyme. Structural and mass spectrometry analyses of related inhibitors show that they form a covalent FAD adduct, effectively and irreversibly inactivating the enzyme. This high-affinity interaction is fundamental to its mechanism of action, distinguishing it from interactions with other homologous amine oxidases.
RN-1 has been demonstrated to be a highly potent and selective inhibitor of LSD1. nih.govtocris.com Kinetic studies have established its half-maximal inhibitory concentration (IC₅₀) against LSD1 to be approximately 70 nM, with some assays reporting values in the range of 10-70 nM. apexbt.comtocris.com
The compound exhibits significant selectivity for LSD1 over other related flavin-dependent enzymes, namely monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Its inhibitory activity against these enzymes is considerably lower, with reported IC₅₀ values of 0.51 µM for MAO-A and approximately 2.8 µM for MAO-B. apexbt.comtocris.com This represents a roughly 7-fold greater selectivity for LSD1 over MAO-A and a 40-fold greater selectivity over MAO-B, highlighting RN-1's specificity for its primary target. The inhibition of LSD1 by RN-1 is irreversible. apexbt.com
Table 1: Enzyme Inhibition Kinetics of RN-1 (hydrochloride)
| Enzyme Target | IC₅₀ (µM) | Selectivity (Fold vs. LSD1) |
|---|---|---|
| LSD1 | 0.070 | 1x |
| MAO-A | 0.51 | ~7.3x less sensitive |
| MAO-B | 2.79 | ~40x less sensitive |
Data compiled from multiple sources. apexbt.comtocris.com
LSD1 functions not as an isolated enzyme but as a core catalytic subunit within several large multi-protein complexes that regulate gene expression. duke.edu By inhibiting LSD1, RN-1 indirectly modulates the function of these protein-protein interaction (PPI) complexes. Key examples include:
DRED and CoREST Complexes : LSD1 is a known component of the Direct Repeat Erythroid-Definitive (DRED) and CoREST multiprotein complexes, which are recruited to specific gene promoters to enforce transcriptional silencing. nih.gov For instance, these complexes, which also include DNA methyltransferase 1 (DNMT1), are recruited to the γ-globin gene promoter, leading to its repression in adult erythroid cells. nih.govplos.org
NuRD Complex : RN-1's activity is also linked to the inhibition of LSD1 within the Nucleosome Remodeling and Deacetylase (NuRD) complex, which interacts with the transcriptional repressor BCL11A. nih.govplos.org
Intracellular Signaling Cascade Perturbations by RN-1 (hydrochloride)
The primary intracellular signaling event initiated by RN-1 is the alteration of the epigenetic landscape through the inhibition of LSD1. This leads to hypermethylation of H3K4 at the promoters of target genes, a mark associated with active transcription. nih.gov This initial epigenetic change triggers a cascade of downstream effects, perturbing cellular signaling pathways primarily through the modulation of gene expression.
Studies in baboon models have shown that RN-1 administration leads to changes in the expression of key transcription factors and signaling molecules involved in hematopoietic differentiation, including GATA2 and GFi-1B. nih.gov LSD1 is a known repressor of the GATA2 gene, and its inhibition by RN-1 leads to increased GATA2 expression. nih.gov This demonstrates a clear perturbation of the signaling and transcriptional networks that control cell fate and differentiation.
While RN-1 is not a direct kinase inhibitor, its activity leads to downstream alterations in phosphorylation signaling pathways. This occurs secondary to the transcriptomic changes induced by LSD1 inhibition.
A key finding from studies in baboons treated with RN-1 was the increased expression of the gene encoding Lyn. nih.govnih.gov Lyn is a non-receptor protein tyrosine kinase belonging to the Src family, which is a pivotal regulator of various signaling pathways, including those involved in cell differentiation, growth, and immune responses. patsnap.comnih.gov Lyn kinase itself is regulated by phosphorylation and, when active, phosphorylates a host of substrate proteins, thereby propagating signaling cascades. nih.govmdpi.com By upregulating the expression of LYN, RN-1 has the potential to alter the cellular phosphorylation state and perturb signaling networks controlled by this kinase.
Transcriptomic analyses have been crucial in elucidating the molecular consequences of RN-1 treatment. The most well-documented effect is the induction of fetal hemoglobin (γ-globin) expression. nih.govnih.gov RN-1 prevents the LSD1-containing repressor complexes from silencing the γ-globin promoters, leading to a significant increase in its mRNA levels. nih.govnih.gov This is associated with an increase in active epigenetic marks, such as H3K4 dimethylation and trimethylation, at the γ-globin promoter. nih.govhaematologica.org
Global gene expression profiling in purified proerythroblasts from baboons treated with RN-1 revealed that the compound increases the expression of a specific and limited set of genes. nih.govnih.gov These findings indicate that RN-1 does not cause widespread, non-specific changes in transcription but rather targets specific pathways.
Table 2: Key Genes with Altered Expression in Response to RN-1
| Gene | Function | Effect of RN-1 | Reference |
|---|---|---|---|
| HBG1/HBG2 (γ-globin) | Fetal hemoglobin subunit | Upregulated | nih.govnih.gov |
| GATA2 | Transcription factor (hematopoiesis) | Upregulated | nih.govnih.gov |
| GFI1B | Transcriptional repressor (hematopoiesis) | Upregulated | nih.govnih.gov |
| LYN | Tyrosine kinase (signaling) | Upregulated | nih.govnih.gov |
Data from studies in primate models and human-derived cells.
These targeted changes in gene expression, particularly of key hematopoietic regulators and signaling proteins, underlie the broader cellular and physiological responses observed following treatment with RN-1. nih.gov
Metabolomic Signature Changes Induced by RN-1 (hydrochloride)
Currently, there is a lack of publicly available scientific literature detailing the specific metabolomic signature changes induced by the chemical compound RN-1 (hydrochloride). While metabolomics is a powerful tool for elucidating the global metabolic effects of a compound, such studies have not been reported for RN-1 (hydrochloride). Future research employing techniques like mass spectrometry and nuclear magnetic resonance spectroscopy would be necessary to characterize the metabolic perturbations following treatment with this compound.
Subcellular Localization and Trafficking Dynamics of RN-1 (hydrochloride)
The subcellular localization and trafficking dynamics of RN-1 (hydrochloride) have not been explicitly characterized in published research. As a cell-permeable small molecule, it is designed to cross the cell membrane to reach its intracellular target, Lysine-Specific Demethylase 1 (LSD1), which is primarily localized in the nucleus. mdpi.com However, detailed studies visualizing the uptake, distribution, and movement of RN-1 (hydrochloride) within different cellular compartments are not available. Techniques such as fluorescent labeling of the compound or its use in cellular fractionation and subsequent detection would be required to elucidate these dynamic processes.
Investigating Off-Target Interactions of RN-1 (hydrochloride) and their Research Implications
RN-1 (hydrochloride) has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). nih.govashpublications.orgashpublications.org However, like many small molecule inhibitors, it is not entirely specific for its primary target. Investigations into its selectivity have revealed interactions with other enzymes, notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). tocris.com
RN-1 (hydrochloride) is a derivative of tranylcypromine (TCP), a known inhibitor of both LSD1 and MAO enzymes. nih.gov While RN-1 is significantly more potent against LSD1, it retains some activity against MAO-A and MAO-B. tocris.com The inhibitory concentrations (IC50) for these off-target interactions have been quantified and are presented in the table below.
| Target | IC50 |
|---|---|
| LSD1 | 70 nM tocris.com |
| MAO-A | 0.51 µM tocris.com |
| MAO-B | 2.79 µM tocris.com |
The off-target inhibition of MAO-A and MAO-B by RN-1 (hydrochloride) has important research implications. MAO enzymes are critical for the metabolism of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. nih.gov Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs. nih.gov Therefore, when studying the effects of RN-1 (hydrochloride) in preclinical models, particularly in the context of neurological or behavioral studies, it is crucial to consider that some of the observed phenotypes may be attributable to its effects on MAO enzymes rather than solely its inhibition of LSD1. For example, tranylcypromine, the parent compound of RN-1, is known to cause side effects such as postural hypotension and has the potential for drug-drug interactions leading to serotonin syndrome. nih.gov While RN-1 is more selective for LSD1 than TCP, the potential for these MAO-related effects should not be disregarded in experimental design and data interpretation. This is particularly relevant when RN-1 is used at higher concentrations where the inhibition of MAO-A and MAO-B might become more pronounced. The selectivity of RN-1 for LSD1 over MAOs makes it a valuable research tool, but awareness of its off-target activities is essential for the accurate interpretation of experimental outcomes. tocris.com
Preclinical Pharmacological Research of Rn 1 Hydrochloride in Defined Biological Systems Emphasis on Mechanistic Insights and Tool Compound Applications, Not Therapeutic Efficacy
In Vitro Cellular System Responses to RN-1 (hydrochloride)
The in vitro effects of RN-1 have been characterized in a range of cellular models, providing foundational insights into its molecular mechanisms.
Research has demonstrated the cytotoxic effects of RN-1 in various ovarian cancer cell lines. A study by Konovalov and Garcia-Bassets in 2013 explored the impact of several chemical LSD1 inhibitors, including RN-1, on a panel of these cells. The findings indicated that RN-1 reduces cell viability, with estimated IC50 values in the range of 100-200 μM for cell lines such as SKOV3, OVCAR3, A2780, and the cisplatin-resistant A2780cis line medchemexpress.comresearchgate.net. This suggests that the LSD1 inhibition pathway is a potential vulnerability in these cancer cells.
In the context of colorectal cancer, while direct studies using RN-1 on the HCT116 cell line are not extensively published, the target enzyme, LSD1, is known to be overexpressed in this cancer type. Research on dual LSD1 and histone deacetylase (HDAC) inhibitors has shown efficacy in reducing cell viability and growth in HCT-116 cells, underscoring the mechanistic relevance of targeting LSD1 in this cellular model. However, specific mechanistic work detailing the cellular response of HCT116 cells solely to RN-1 is an area requiring further investigation.
Table 1: Effect of RN-1 (hydrochloride) on Ovarian Cancer Cell Viability Data extracted from Konovalov & Garcia-Bassets, 2013.
| Cell Line | Cancer Type | Estimated IC50 (μM) |
|---|---|---|
| SKOV3 | Ovarian Adenocarcinoma | ~100-200 |
| OVCAR3 | Ovarian Adenocarcinoma | ~100-200 |
| A2780 | Ovarian Carcinoma | ~100-200 |
| A2780cis (cisplatin-resistant) | Ovarian Carcinoma | ~100-200 |
A significant body of research on RN-1 has utilized primary cell cultures, particularly erythroid progenitor cells, to characterize its functional effects on hematopoiesis. In cultured baboon erythroid progenitor cells, RN-1 was shown to be more potent than its parent compound, tranylcypromine (B92988) (TCP), in increasing γ-globin expression nih.gov. This effect is central to its mechanism as a potential tool for studying fetal hemoglobin (HbF) induction.
Further studies using human primary erythroid cells differentiated from CD34+ progenitor cells confirmed these findings. The inductive effect of RN-1 on γ-globin accumulation was found to be superior to that of hydroxyurea or TCP. This demonstrates the compound's robust activity in primary human cells, directly linking LSD1 inhibition to the reactivation of fetal globin gene expression.
To date, specific research detailing the use of RN-1 (hydrochloride) in co-culture or organoid systems has not been extensively published. These advanced in vitro models, which better recapitulate the complex cellular interactions of in vivo tissues, represent a future frontier for investigating the mechanistic effects of LSD1 inhibitors. While direct evidence for RN-1 is lacking, recent studies on other dual-target LSD1 inhibitors have shown significant antitumor activity in patient-derived colorectal cancer organoids. This highlights the potential utility of such models for exploring the nuanced effects of compounds like RN-1 on tumor microenvironments and complex cellular systems.
In Vivo Animal Models for Mechanistic and Pharmacodynamic Insights into RN-1 (hydrochloride)
Animal models have been instrumental in understanding the systemic effects and biochemical modulations induced by RN-1.
Studies in non-human primates have provided key insights into the pharmacodynamic markers modulated by RN-1. In baboons, administration of RN-1 was associated with changes in epigenetic modifications at the γ-globin promoter, including increased levels of H3K4 di- and tri-methyl lysine (B10760008). This provides a direct mechanistic link between the inhibition of LSD1's demethylase activity and the observed gene expression changes.
Furthermore, RN-1 treatment in baboons was found to increase the expression of a specific set of genes associated with erythroid differentiation, including GATA2, GFi-1B, and LYN. These genes can serve as pharmacodynamic biomarkers to confirm the biological activity of RN-1 in vivo, indicating its impact on key hematopoietic regulatory networks.
The most well-documented biochemical modulation by RN-1 in animal models is the induction of fetal hemoglobin (HbF). In a sickle cell disease (SCD) mouse model, administration of RN-1 leads to a significant induction of HbF synthesis researchgate.netjcpjournal.org. This is accompanied by an increased frequency of HbF-positive cells (F-cells) and mature erythrocytes in the peripheral blood researchgate.netjcpjournal.org.
Concurrently, RN-1 treatment in these SCD mice results in a reduction of disease-related biochemical markers. A noticeable decrease in the number of circulating reticulocytes and sickle cells is observed, indicating an amelioration of the underlying pathophysiology of sickle cell disease at a biochemical level researchgate.net. These findings in animal models robustly support the in vitro data from primary erythroid cells and demonstrate the potent ability of RN-1 to modulate the globin switching program in a living organism.
Table 2: Biochemical Effects of RN-1 (hydrochloride) in a Sickle Cell Disease Mouse Model Data compiled from Cui et al., 2015 and Rivers et al., 2015.
| Biochemical Parameter | Observed Effect | Mechanistic Implication |
|---|---|---|
| Fetal Hemoglobin (HbF) Synthesis | Increased | Reactivation of γ-globin gene expression via LSD1 inhibition |
| γ-globin mRNA Levels | Increased | Transcriptional activation of the γ-globin gene |
| HbF-positive Cells (F-cells) | Increased Frequency | Enhanced number of red blood cells producing HbF |
| Reticulocytes | Decreased Count | Reduction in premature red blood cell destruction (hemolysis) |
| Sickle Cells | Reduced Number | Alleviation of red blood cell sickling pathology |
Behavioral Phenotyping in Relation to Molecular Action of RN-1 (hydrochloride) (e.g., memory consolidation)
RN-1 (hydrochloride) has been identified as a potent, brain-penetrant, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation, including in the brain. The molecular action of RN-1 as an LSD1 inhibitor has been directly linked to specific behavioral phenotypes, particularly in the domain of memory consolidation.
Preclinical studies in murine models have demonstrated that systemic administration of RN-1 (hydrochloride) significantly impairs long-term memory. However, these studies noted that short-term memory processes remain unaffected. This specific disruption of long-term memory consolidation is consistent with the known roles of epigenetic modifications and gene expression regulation in forming stable, long-lasting memories. By inhibiting LSD1, RN-1 likely alters the histone methylation patterns at gene promoters relevant to synaptic plasticity and memory storage, thereby blocking the transition from short-term to long-term memory. The ability of RN-1 to penetrate the brain and engage its molecular target, LSD1, makes it a valuable tool compound for dissecting the epigenetic mechanisms that underpin memory formation.
Genetically Modified Organism Models in RN-1 (hydrochloride) Research
The utility of RN-1 (hydrochloride) as a tool compound has been significantly highlighted in research involving genetically modified organism models, specifically transgenic mouse models of Sickle Cell Disease (SCD). These SCD mice are engineered to express human genes, including the human α-globin and sickle βs-globin genes, causing them to replicate many of the key pathophysiological and hematological features of human SCD. nih.gov
In these models, RN-1 has been investigated for its ability to modulate gene expression, leveraging its mechanism as an LSD1 inhibitor. LSD1 is known to be a repressor of the γ-globin gene, which is typically silenced in adults but produces the gamma-chain of fetal hemoglobin (HbF). nih.govnih.gov Increased levels of HbF can ameliorate the symptoms of SCD.
Research in SCD mice has shown that administration of RN-1 effectively induces the synthesis of fetal hemoglobin. nih.gov This leads to a significant increase in the frequency of HbF-positive red blood cells. nih.gov Consequently, this induction of HbF reduces disease pathology, with observed decreases in sickled erythrocytes and reticulocytes, and a reduction in the necrotic lesions typically found in the liver and spleen of these mice. nih.gov The effects of RN-1 in this genetically modified model have been compared to other known HbF-inducing agents, demonstrating its high potency. nih.gov
| Compound | Primary Molecular Target | Observed Effect on γ-globin / Fetal Hemoglobin (HbF) | Reference |
|---|---|---|---|
| RN-1 | Lysine-Specific Demethylase 1 (LSD1) | Potent induction of F-cells and γ-globin mRNA; similar in potency to decitabine. | nih.gov |
| Tranylcypromine (TCP) | LSD1 (less potent), Monoamine Oxidase (MAO) | Induces γ-globin expression, but is significantly less potent than RN-1. | nih.gov |
| Decitabine | DNA Methyltransferase 1 (DNMT1) | Considered one of the most powerful known HbF-inducing drugs. | nih.gov |
| Hydroxyurea | Ribonucleotide Reductase | Standard-of-care agent for SCD; induces HbF but is less potent than RN-1 in this model. | nih.gov |
Ex Vivo Tissue Analysis for Cellular and Molecular Effects of RN-1 (hydrochloride)
Ex vivo analyses using primary cells and tissues have provided critical insights into the cellular and molecular effects of RN-1 (hydrochloride), bridging the gap between in vitro assays and in vivo animal models. These studies have been particularly informative in the context of hematology and oncology.
In hematological research, studies have utilized cultured erythroid progenitor cells from baboons to investigate the effects of RN-1 on erythropoiesis. nih.gov These ex vivo experiments demonstrated that RN-1 is a more potent inducer of γ-globin expression compared to its parent compound, tranylcypromine (TCP). nih.gov Further analysis of bone marrow aspirates from baboons treated with RN-1 revealed that the compound targets an early event in erythroid differentiation that is responsible for γ-globin repression. plos.org This leads to an increase in the expression of a specific set of genes involved in erythroid differentiation, such as GATA2 and GFi-1B. plos.org
In the context of oncology, the cellular effects of RN-1 have been characterized using various human cancer cell lines. While not strictly ex vivo tissue, these patient-derived cell models serve to elucidate molecular mechanisms. For example, RN-1 has demonstrated cytotoxic effects in glioblastoma stem cells and various ovarian cancer cell lines. frontiersin.org This cytotoxicity is linked to its primary mechanism of LSD1 inhibition, which plays a role in maintaining the stem-like state and tumorigenicity of certain cancer cells. frontiersin.org
| Biological System | Model Type | Key Cellular/Molecular Effect | Reference |
|---|---|---|---|
| Baboon Erythroid Progenitors | Primary Cell Culture (Ex Vivo) | Potent induction of γ-globin expression. | nih.govnih.gov |
| Baboon Bone Marrow | Ex Vivo Aspirate Analysis | Targets early erythroid differentiation to increase γ-globin expression; upregulates GATA2 and GFi-1B. | plos.org |
| Glioblastoma Stem Cells | Patient-Derived Cell Culture | Induces cytotoxicity and loss of stemness. | frontiersin.org |
| Ovarian Cancer Cell Lines | Established Cell Lines | Exhibits cytotoxic activity. | nih.gov |
Structure Activity Relationship Sar and Rational Design of Rn 1 Hydrochloride Analogs
Systematic Modification Strategies for RN-1 (hydrochloride) Derivatives
Common medicinal chemistry techniques employed in the modification of such lead compounds include:
Blocking Metabolically Labile Sites: Modifications are introduced to prevent metabolic degradation, potentially increasing the compound's half-life and bioavailability. researchgate.net For RN-1, this could involve altering the benzyloxy group, a site susceptible to metabolism.
Altering Lipophilicity: The balance of hydrophilicity and lipophilicity is crucial for properties like solubility and membrane permeability. Adjusting substituents on the aromatic ring or the piperazine (B1678402) group can fine-tune this balance. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic profiles or reduce toxicity while maintaining or enhancing target binding. researchgate.net For instance, the piperazine ring could be replaced with other nitrogenous heterocycles.
Structure-Based Design: Utilizing knowledge of the target's binding pocket, modifications can be designed to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency. drugdesign.org
| Modification Site | Example Modification | Rationale / Expected Impact |
|---|---|---|
| N-Methylpiperazine | Replacement with other alkyl groups (e.g., ethyl, isopropyl) | Investigate steric and electronic effects on solubility and target engagement. |
| N-Methylpiperazine | Replacement with morpholine (B109124) or thiomorpholine | Alter polarity and hydrogen bonding capacity to improve pharmacokinetics. |
| Benzyloxy-phenyl Group | Substitution on the terminal phenyl ring (e.g., with halogens, methoxy (B1213986) groups) | Modulate electronic properties and metabolic stability; probe for additional binding interactions. researchgate.net |
| Benzyloxy-phenyl Group | Replacement of benzyl (B1604629) ether with other alkyl ethers or amides | Enhance metabolic stability and explore different interactions within the binding pocket. |
| Cyclopropane (B1198618) Ring | Introduction of substituents on the ring | Constrain the conformation of the molecule to favor a more active binding pose. |
Computational Chemistry and Molecular Modeling of RN-1 (hydrochloride) and Analogs
Computational methods are indispensable tools in the rational design and optimization of RN-1 analogs, allowing researchers to predict how structural changes will affect target interaction and biological activity before undertaking costly and time-consuming synthesis. patsnap.comnih.gov These in silico techniques provide detailed insights at the molecular level, guiding the design of more potent and selective inhibitors. nih.gov
Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a molecule to its target protein. nih.gov For RN-1, docking studies involving the LSD1 enzyme are crucial for understanding its mechanism of inhibition. These studies place RN-1 and its analogs into the three-dimensional structure of the LSD1 active site to evaluate and score the potential binding modes.
The primary goals of docking studies for RN-1 analogs are:
To predict binding affinity and rank compounds: Docking algorithms use scoring functions to estimate the binding free energy, allowing for the prioritization of analogs for synthesis. youtube.com
To elucidate the binding mode: Docking reveals the specific orientation of the ligand within the binding pocket.
To identify key interactions: It highlights critical hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and specific amino acid residues of LSD1, providing a rationale for the observed activity. youtube.comyoutube.com
| Analog | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| RN-1 | -10.5 | 19.19 nM | FAD cofactor, Lys661, Trp552, His564 |
| Analog A (more potent) | -11.2 | 8.5 nM | FAD cofactor, Lys661, Trp552, His564, Asp555 |
| Analog B (less potent) | -8.9 | 150 nM | FAD cofactor, Lys661 |
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, complementing the static picture offered by docking. nih.govnih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted ligand-protein complex and characterize its behavior in a more realistic, solvated environment. nih.govresearchgate.net An MD simulation of the RN-1/LSD1 complex would begin with the best-docked pose and simulate its evolution over nanoseconds or longer. nih.gov
Key insights from MD simulations include:
Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to confirm that the binding pose is stable throughout the simulation. nih.gov
Interaction Dynamics: MD can reveal the persistence and strength of hydrogen bonds and other interactions identified in docking.
Role of Solvent: The simulation explicitly includes water molecules, showing how they might mediate interactions between the drug and the protein. frontiersin.org
Conformational Changes: It can capture any induced-fit effects where the protein or ligand adjusts its conformation upon binding.
| Simulation Parameter | Typical Value / Description |
|---|---|
| Software | Amber, GROMACS, NAMD |
| Force Field | AMBER, CHARMM, OPLS |
| Simulation Time | 100 - 500 nanoseconds (ns) |
| Key Output Analysis | RMSD, RMSF (Root Mean Square Fluctuation), Hydrogen Bond Analysis, Radius of Gyration |
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net For RN-1 research, a QSAR model would correlate the physicochemical properties or structural descriptors of various RN-1 derivatives with their measured inhibitory potency (e.g., IC₅₀) against LSD1.
The process involves several steps:
Data Set Assembly: A training set of RN-1 analogs with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation linking the most relevant descriptors to activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not included in the training set. nih.gov
A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized RN-1 analogs, guiding the design process toward more potent compounds and reducing unnecessary synthetic efforts. wikipedia.orgnih.gov
Impact of Stereochemistry on Biological Activity of RN-1 (hydrochloride) Derivatives
Stereochemistry is a critical factor in drug action because biological targets, such as enzymes and receptors, are chiral environments. nih.govpatsnap.com The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in potency, metabolism, and toxicity. nih.gov
The structure of RN-1 contains two chiral centers on its cyclopropane ring, designated as (1R, 2S), which indicates it is used as a racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers. tocris.comcaymanchem.com The three-dimensional arrangement of the substituents on this ring is crucial, as only one enantiomer (the eutomer) is likely to fit optimally into the LSD1 binding site and elicit the desired potent inhibitory activity. nih.gov The other enantiomer (the distomer) may be significantly less active or inactive. mdpi.com
Research on other classes of compounds has consistently shown that a change in stereochemistry can have a profound impact on biological activity. nih.govnih.gov For example, studies on oleandomycin (B1677203) derivatives revealed that altering stereocenters could dramatically influence their biological effects. nih.gov Similarly, for some R106 analogs, the L isomers displayed more potent antifungal activity than the D isomers. nih.gov Therefore, a crucial step in the development of RN-1 derivatives is the separation of the enantiomers and the individual evaluation of their biological activity to identify the eutomer, which would then be pursued as the single-enantiomer drug candidate.
| Stereoisomer (Hypothetical) | LSD1 IC₅₀ (nM) | Rationale |
|---|---|---|
| (1R, 2S)-RN-1 (Eutomer) | ~25 | Optimal 3D fit in the LSD1 active site, allowing for key binding interactions. nih.gov |
| (1S, 2R)-RN-1 (Distomer) | >1000 | Sub-optimal fit, leading to weaker or no significant interaction with the target. mdpi.com |
| Racemic RN-1 | ~70 | Activity represents an average, with only one enantiomer contributing significantly. tocris.comcaymanchem.com |
Lead Optimization Strategies in RN-1 (hydrochloride) Research
Lead optimization is the iterative process of transforming a promising lead compound, such as an early version of RN-1, into a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. researchgate.netdanaher.com This multifaceted phase integrates all the strategies discussed previously. patsnap.com
The lead optimization cycle for RN-1 research would involve:
Design: Using SAR data and computational models (docking, QSAR), new analogs are designed with specific improvements in mind, such as enhanced potency or better metabolic stability. patsnap.com
Synthesis: Medicinal chemists synthesize the designed target molecules. mdpi.com
Test: The new compounds are evaluated in a cascade of biological assays, including in vitro tests for LSD1 inhibition, selectivity assays against MAO-A/B, and assays to determine pharmacokinetic properties (e.g., solubility, metabolic stability).
Analyze: The results are analyzed to refine the SAR and update the computational models, which informs the next design cycle. drugdesign.org
A key strategy in this phase is multivariate optimization, which aims to improve multiple parameters simultaneously rather than focusing solely on potency. nih.gov This includes enhancing metabolic stability, increasing brain penetration for neurological applications, and minimizing off-target effects to create a safer and more effective drug candidate. caymanchem.comdanaher.com Structural simplification may also be employed to reduce molecular complexity and improve drug-likeness, mitigating the risk of late-stage failures. nih.gov
| Optimization Stage | Primary Goal | Key Strategies Employed | Desired Outcome |
|---|---|---|---|
| Hit-to-Lead | Confirm activity and explore initial SAR | Synthesis of initial analogs, in vitro potency testing. | A "Lead" compound with confirmed activity (e.g., IC₅₀ < 1 µM) and a viable chemical scaffold. |
| Lead Optimization I | Improve potency and selectivity | Docking/QSAR-guided design, stereoisomer separation, synthesis of focused libraries. | Potency in the low nM range, >10-fold selectivity over related targets. |
| Lead Optimization II | Improve ADME properties | Modifications to block metabolism, improve solubility and permeability. In vitro ADME assays. | Good metabolic stability, acceptable solubility, evidence of cell permeability. |
| Preclinical Candidate Selection | Demonstrate in vivo efficacy and safety | In vivo pharmacokinetic and pharmacodynamic studies in animal models. | A compound with a balanced profile of potency, selectivity, and drug-like properties suitable for preclinical development. danaher.com |
Rn 1 Hydrochloride As a Chemical Probe and Research Tool
Utility of RN-1 (hydrochloride) in Elucidating Biological Pathways
RN-1 (hydrochloride) serves as a valuable chemical probe for dissecting complex biological pathways due to its potent and irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1). nih.govresearchgate.net LSD1 is an epigenetic regulator that removes methyl groups from histones, primarily H3K4 and H3K9, thereby influencing gene expression. researchgate.net By selectively blocking the activity of LSD1, researchers can investigate the downstream consequences and elucidate the role of this enzyme in various cellular processes.
The utility of RN-1 is highlighted by its application in neuroscience. As a brain-penetrant inhibitor, it has been used in murine models to explore the molecular mechanisms of memory. nih.gov Studies have shown that RN-1 administration impairs long-term memory consolidation without affecting short-term memory, suggesting a critical role for LSD1-mediated epigenetic regulation in the formation of lasting memories. nih.govresearchgate.netnih.gov This allows researchers to probe the specific epigenetic changes required for long-term potentiation and memory storage.
In oncology research, RN-1 has been used to clarify the role of LSD1 in cancer cell viability. For instance, its application to ovarian cancer cell lines demonstrated that chemical inhibition of LSD1 induces cytotoxicity. nih.govresearchgate.net This finding helps to unravel the pathways through which LSD1 promotes cancer cell survival and proliferation, pointing towards its function in silencing tumor suppressor genes.
Furthermore, RN-1 has been instrumental in elucidating pathways involved in hematological disorders. In studies using a mouse model of sickle cell disease, RN-1 was shown to induce the synthesis of fetal hemoglobin (HbF). nih.govresearchgate.net This effect is significant because elevated HbF levels can ameliorate the severity of the disease. By inhibiting LSD1, RN-1 helps to uncover the epigenetic switching mechanisms that silence the gamma-globin gene (a component of HbF) after birth, providing a tool to study potential therapeutic pathways for this condition. researchgate.net
Development of Photoaffinity Labels and Bioconjugates of RN-1 (hydrochloride)
The development of advanced chemical biology tools derived from a probe like RN-1 is a logical step to further investigate its molecular interactions. While specific photoaffinity labels and bioconjugates for RN-1 (hydrochloride) are not extensively detailed in the surveyed literature, the principles behind these techniques underscore their potential value.
Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological system. A photoaffinity probe is typically created by modifying the parent compound—in this case, RN-1—to include two key features: a photoreactive moiety and a reporter tag.
Photoreactive Moiety: Groups like diazirines, azides, or benzophenones are chemically inert in the dark but form highly reactive species (carbenes or nitrenes) upon exposure to UV light. annualreviews.org This reactive species can then form a stable, covalent bond with any nearby molecule, which is presumably the target protein it is bound to. nih.gov
Reporter Tag: A tag, such as biotin (B1667282) or a terminal alkyne for click chemistry, is also incorporated. nih.gov This tag allows for the subsequent detection, enrichment, and identification of the covalently labeled proteins using methods like streptavidin blotting and mass spectrometry.
Developing a photoaffinity version of RN-1 would allow researchers to unequivocally confirm its direct binding to LSD1 in a cellular context and could help identify potential off-target interactions that might not be apparent in simple enzymatic assays.
Bioconjugation involves chemically linking the small molecule probe to another functional molecule, such as a fluorescent dye, an affinity tag, or a larger biomolecule like an antibody. nih.gov Creating a fluorescent bioconjugate of RN-1, for example, would enable researchers to visualize its subcellular localization and track its engagement with LSD1 in living cells using advanced microscopy techniques. This could provide valuable spatial and temporal information about the regulation of LSD1 activity.
Application of RN-1 (hydrochloride) in Target Validation Studies
RN-1 (hydrochloride) is an exemplary tool for target validation, a critical process in drug discovery that aims to confirm that modulating a specific biological target will produce a desired therapeutic effect. The utility of RN-1 in this context stems from its high potency and selectivity as an irreversible inhibitor of LSD1.
The compound exhibits a half-maximal inhibitory concentration (IC₅₀) for LSD1 in the nanomolar range, demonstrating its potent activity. nih.govnih.gov Crucially, it is significantly less effective against the structurally related enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), with IC₅₀ values in the micromolar range. nih.govnih.gov This selectivity is vital for target validation, as it ensures that the observed biological effects are due to the inhibition of LSD1 and not other monoamine oxidases, thereby de-risking LSD1 as a potential therapeutic target.
By using RN-1, researchers can confidently link the inhibition of LSD1 to specific cellular or physiological outcomes. For example, the observation that RN-1 induces cytotoxicity in ovarian cancer cells helps validate LSD1 as a viable target for anticancer therapies. researchgate.net Similarly, its ability to block long-term memory in mice validates LSD1's role in memory consolidation and suggests it as a potential target for cognitive-related research. nih.gov
Table 1: Inhibitory Profile of RN-1
| Target Enzyme | IC₅₀ Value | Selectivity vs. LSD1 |
| LSD1 | 70 nM | - |
| MAO-A | 0.51 µM (510 nM) | ~7.3-fold |
| MAO-B | 2.8 µM (2800 nM) | ~40-fold |
This table summarizes the in vitro inhibitory potency of RN-1 against its primary target, LSD1, and related monoamine oxidases. Data sourced from nih.govnih.gov.
Contribution of RN-1 (hydrochloride) to Understanding Disease Mechanisms (as a research tool, not a therapeutic agent)
As a research tool, RN-1 (hydrochloride) has made significant contributions to understanding the molecular mechanisms underlying several diseases by enabling the specific interrogation of LSD1's function in pathological contexts.
In the study of sickle cell disease (SCD), a genetic blood disorder, RN-1 has been pivotal. The pathology of SCD is driven by the polymerization of sickle hemoglobin. It is known that fetal hemoglobin (HbF) can inhibit this process, but its expression is normally silenced after birth by a mechanism involving LSD1. By using RN-1 to inhibit LSD1 in a mouse model of SCD, researchers demonstrated a reactivation of fetal hemoglobin synthesis. nih.govresearchgate.net This led to a reduction in sickle cells and an alleviation of disease pathology, such as necrotic lesions in the liver and spleen. researchgate.net This application of RN-1 provided direct evidence for the role of LSD1 in the pathological mechanism of SCD, clarifying its role as the repressor of the gamma-globin gene. nih.gov
In the context of oncology, RN-1 has helped to clarify the role of epigenetic dysregulation in cancer. In studies on ovarian cancer, the use of RN-1 and the correlation of its cytotoxic effects with its LSD1 inhibitory potential helped establish a mechanistic link between LSD1 activity and cancer cell survival. researchgate.net This supports a disease model where LSD1-mediated silencing of tumor suppressor genes is a key driver of malignancy.
Furthermore, in the field of neurobiology, RN-1's ability to cross the blood-brain barrier and selectively impair long-term memory has provided a tool to probe the epigenetic basis of cognitive function and dysfunction. nih.govresearchgate.net This helps researchers understand how aberrant epigenetic regulation by enzymes like LSD1 could contribute to the mechanisms of cognitive disorders.
Table 2: Research Applications of RN-1 in Disease Models
| Disease/Process Model | System Used | Key Finding with RN-1 | Contribution to Understanding Mechanisms |
| Sickle Cell Disease | Mouse Model | Induces fetal hemoglobin (HbF) synthesis, reduces disease pathology. nih.govresearchgate.net | Confirms LSD1's role in repressing gamma-globin and contributing to disease pathology. nih.gov |
| Ovarian Cancer | Human Cancer Cell Lines | Induces cytotoxicity correlated with LSD1 inhibition. researchgate.net | Establishes a link between LSD1 enzymatic activity and cancer cell viability. researchgate.net |
| Memory Formation | Mouse Model | Blocks long-term memory consolidation. nih.govnih.gov | Elucidates the critical role of LSD1-mediated epigenetic regulation in forming stable memories. nih.gov |
This table outlines key research findings where RN-1 was used as a tool to investigate disease mechanisms. Data sourced from nih.govresearchgate.netnih.gov.
Emerging Research Directions and Unexplored Avenues for Rn 1 Hydrochloride
Investigating Synergistic and Antagonistic Interactions with Other Research Compounds
An area of significant interest is the exploration of how RN-1 (hydrochloride) interacts with other chemical compounds to produce either synergistic (enhanced) or antagonistic (reduced) effects. Such studies are crucial for designing combination therapies and for elucidating complex biological pathways.
A notable example of a synergistic interaction is the combination of RN-1 and all-trans retinoic acid (ATRA). Research has shown that while RN-1 alone can induce differentiation in acute myeloid leukemia (AML) cells, its effect is significantly amplified when used in conjunction with a low dose of ATRA. nih.gov This synergy is thought to arise from the ability of RN-1 to block the non-enzymatic scaffolding function of LSD1, which in turn removes the block on cell differentiation, a process that is further promoted by ATRA. nih.gov The combination of an LSD1 inhibitor like RN-1 with ATRA has been shown to strongly increase the therapeutic effect compared to either agent alone in in-vivo models. nih.gov
While synergistic interactions are being actively investigated, there is a comparative lack of published research on the antagonistic interactions of RN-1 (hydrochloride). Understanding which compounds may diminish the efficacy of RN-1 is equally important for its application as a research tool and for potential future clinical development. Future studies could explore interactions with other epigenetic modifiers or with compounds that affect the metabolic pathways that RN-1 might be involved in. For instance, investigating its interactions with other histone demethylase inhibitors or histone deacetylase (HDAC) inhibitors could reveal complex cross-talk between different epigenetic regulatory pathways.
Table 1: Investigated Synergistic Interactions of RN-1 (hydrochloride)
| Interacting Compound | Cell Line/Model | Observed Effect | Potential Mechanism | Reference |
| All-trans retinoic acid (ATRA) | U937 (AML cell line) | Enhanced cell differentiation | Blockade of LSD1's non-enzymatic scaffolding function, removing the block on differentiation. | nih.govnih.gov |
Novel Applications of RN-1 (hydrochloride) in Chemical Biology Research
The high potency and selectivity of RN-1 (hydrochloride) for LSD1 make it an excellent chemical probe for dissecting the multifaceted roles of this enzyme in various biological processes. nih.gov Its ability to irreversibly inhibit LSD1 provides a powerful tool to study the consequences of sustained enzyme inactivation. medchemexpress.com
One of the most promising novel applications is in the study and potential treatment of sickle cell disease (SCD). nih.govnih.gov Research has demonstrated that RN-1 can induce the expression of fetal hemoglobin (γ-globin), which can ameliorate the symptoms of SCD. nih.govnih.gov In mouse models of SCD, administration of RN-1 led to an increase in fetal hemoglobin levels and a reduction in disease-associated pathology. nih.gov This positions RN-1 as a lead compound for the development of new therapeutic strategies for hemoglobinopathies.
Furthermore, given the overexpression of LSD1 in various cancers, RN-1 continues to be a valuable tool in oncology research. nih.gov It has shown cytotoxic effects in ovarian cancer cell lines, for example. medchemexpress.com Its utility extends to studying the role of LSD1 in tumor cell differentiation, proliferation, and survival. As a selective chemical probe, RN-1 allows researchers to investigate the specific downstream effects of LSD1 inhibition in different cancer contexts, potentially uncovering new therapeutic vulnerabilities.
Integration of Multi-Omics Data in RN-1 (hydrochloride) Research
To gain a comprehensive understanding of the cellular response to RN-1 (hydrochloride), the integration of various "omics" data is a critical emerging direction. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by LSD1 inhibition. nih.gov
For instance, a transcriptomic analysis (RNA-seq) of cells treated with RN-1 could identify all the genes whose expression is altered following LSD1 inhibition. This goes beyond looking at a few known target genes and can reveal novel pathways regulated by LSD1. Coupling this with proteomics would allow researchers to see how these changes in gene expression translate to the protein level. Furthermore, metabolomic studies could uncover shifts in cellular metabolism resulting from the altered expression of metabolic enzymes.
While specific multi-omics studies focused solely on RN-1 are still emerging, the framework for such research is well-established. nih.gov By applying these integrated approaches, researchers can construct detailed molecular networks that are perturbed by RN-1, leading to a deeper understanding of its mechanism of action and potentially identifying biomarkers for its activity. nih.gov The use of multi-omics can help in filtering novel associations between biomolecules and the phenotypic effects of the compound. nih.gov
Challenges and Opportunities in RN-1 (hydrochloride) Research Methodologies
Despite its promise, research with RN-1 (hydrochloride) is not without its challenges and opportunities for methodological improvement.
Challenges:
Synthesis and Derivatization: The chemical synthesis of complex molecules like RN-1 can be challenging, requiring multi-step processes. mdpi.com Optimizing these synthetic routes to improve yield and purity is an ongoing effort. Furthermore, creating derivatives of RN-1 to improve properties such as solubility, cell permeability, or target residence time presents both a challenge and an opportunity. mdpi.com
Off-Target Effects: While RN-1 is highly selective for LSD1 over other monoamine oxidases like MAO-A and MAO-B, the potential for other off-target effects cannot be entirely dismissed. nih.govmedchemexpress.com Comprehensive profiling against a broader range of enzymes and receptors is necessary to fully characterize its specificity.
Understanding Resistance Mechanisms: As with any targeted inhibitor, the potential for cells to develop resistance to RN-1 is a key concern, particularly in the context of long-term studies or potential therapeutic applications. Investigating the mechanisms by which resistance might arise is a critical area for future research.
Opportunities:
Development of More Potent and Selective Derivatives: RN-1 itself is a derivative of tranylcypromine (B92988), developed to have greater potency and selectivity for LSD1. nih.gov There is an ongoing opportunity to use RN-1 as a scaffold to develop next-generation LSD1 inhibitors with even further improved pharmacological properties.
Advanced Analytical Techniques: The use of advanced analytical methods, such as high-resolution mass spectrometry and novel imaging techniques, can provide more detailed insights into the pharmacokinetics and pharmacodynamics of RN-1 within cells and in vivo. mdpi.com
N-of-1 Clinical Trials: For potential future therapeutic applications, the concept of n-of-1 clinical trials, which focus on the effect of a compound on a single individual, could be a powerful way to assess the efficacy of personalized treatments based on LSD1 inhibition. nurseslabs.com
Concluding Perspectives on Rn 1 Hydrochloride Research
Synthesis of Key Academic Research Findings
RN-1 (hydrochloride) has been identified in scientific literature as a potent, irreversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). medchemexpress.comcaymanchem.comtocris.comapexbt.com LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysines on histone H3, particularly at positions K4 and K9 (H3K4 and H3K9). apexbt.com The inhibitory concentration (IC50) of RN-1 against LSD1 is reported to be as low as 70 nM. medchemexpress.comtocris.com Notably, RN-1 demonstrates significant selectivity for LSD1 over related enzymes such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), against which it is substantially less effective. medchemexpress.comcaymanchem.comtocris.comapexbt.com
A significant characteristic of RN-1 is its ability to penetrate the blood-brain barrier. medchemexpress.comcaymanchem.comapexbt.com This property has been leveraged in neuroscience research, where studies in mice have shown that RN-1 can impair the consolidation of long-term memory while not affecting short-term memory. caymanchem.comtocris.comapexbt.com This suggests a specific role for LSD1 in the molecular processes underlying long-term memory formation.
In the field of oncology, RN-1 has been investigated as a potential therapeutic agent. Research has demonstrated its cytotoxic effects on various ovarian cancer cell lines, with the potency of this effect correlating with its ability to inhibit LSD1. medchemexpress.comcaymanchem.comapexbt.comnih.gov This is particularly relevant as studies have linked higher LSD1 mRNA expression in some ovarian tumors with a transcriptomic signature of aggressive cancer and poorer patient survival. nih.gov Furthermore, in colon cancer research, RN-1 has been utilized as a chemical probe to investigate the function of LSD1. researchgate.netnih.gov These studies have revealed that LSD1 can interact with other proteins, such as Ku80, to promote the progression of colon cancer through the regulation of signaling pathways like the FOXF2-mediated Wnt/β-catenin pathway. researchgate.netnih.gov
Beyond oncology, research has explored the potential of RN-1 in treating hematological disorders. In preclinical models of sickle cell disease, administration of RN-1 has been shown to induce the synthesis of fetal hemoglobin (HbF). medchemexpress.comcaymanchem.comapexbt.com This induction leads to an increase in red blood cells containing HbF, which is accompanied by a reduction in the pathological signs of the disease, such as the presence of sickle cells and necrotic lesions in organs like the liver and spleen. medchemexpress.comapexbt.com
Outlook on the Future Trajectory of RN-1 (hydrochloride) as a Research Subject
The existing body of research positions RN-1 (hydrochloride) as a valuable tool for future scientific inquiry across multiple disciplines. Its established role as a potent and selective LSD1 inhibitor provides a foundation for deeper exploration into the epigenetic mechanisms governing various biological processes and diseases.
The connection between LSD1 expression and the aggressiveness of certain cancers, including ovarian and colon cancer, suggests a promising trajectory for RN-1 in oncological research. nih.gov Future studies will likely focus on further elucidating the specific molecular pathways regulated by LSD1 in different cancer types. Investigating the therapeutic potential of LSD1 inhibition, using compounds like RN-1, in animal models is a logical next step, which could pave the way for potential clinical applications. nih.gov The interaction of LSD1 with proteins like Ku80 in promoting cancer progression highlights a need for further research into these complex regulatory networks. nih.gov
In neuroscience, the brain-penetrant nature of RN-1 and its specific effect on long-term memory consolidation make it an important compound for studying the epigenetic basis of learning and memory. caymanchem.comapexbt.com Future research could utilize RN-1 to dissect the precise role of histone demethylation in synaptic plasticity and cognitive function. This could also open avenues for investigating its potential relevance in neurological disorders where memory is compromised.
The demonstrated ability of RN-1 to induce fetal hemoglobin synthesis in preclinical models of sickle cell disease presents a significant opportunity for developing novel therapies for this and other hemoglobinopathies. medchemexpress.comcaymanchem.comapexbt.com The future trajectory in this area will likely involve more extensive preclinical testing to understand the long-term effects and efficacy of LSD1 inhibition. These studies would be critical precursors to any potential human clinical trials.
Q & A
Q. How can RN-1 (hydrochloride) studies align with NIH guidelines for preclinical reproducibility?
- Methodology :
- Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis .
- Publish negative results (e.g., lack of efficacy in certain models) to reduce publication bias .
- Provide detailed protocols for institutional review board (IRB) approvals and ethical oversight in supplemental materials .
Q. What steps ensure compliance with journal requirements for RN-1 (hydrochloride)-related manuscripts?
- Methodology :
- Structure manuscripts with clear sections: Introduction (hypothesis-driven), Methods (reproducible protocols), Results (statistically robust), Discussion (mechanistic insights) .
- Cite primary literature for known compounds and provide full synthetic routes for novel derivatives .
- Use citation managers (e.g., EndNote) to format references in line with journal-specific guidelines (e.g., Vancouver, APA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
